molecular formula C10H16INO2Si B8555214 3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)- CAS No. 375346-05-7

3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)-

Cat. No. B8555214
CAS RN: 375346-05-7
M. Wt: 337.23 g/mol
InChI Key: OZZOSLBOVQYRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)- is a useful research compound. Its molecular formula is C10H16INO2Si and its molecular weight is 337.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

375346-05-7

Product Name

3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)-

Molecular Formula

C10H16INO2Si

Molecular Weight

337.23 g/mol

IUPAC Name

(4-iodo-2-methoxy-6-trimethylsilylpyridin-3-yl)methanol

InChI

InChI=1S/C10H16INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5,13H,6H2,1-4H3

InChI Key

OZZOSLBOVQYRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)[Si](C)(C)C)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaBH4 (1.1 g, 26.4 mmol) in EtOH (100 mL) at −40° C. was slowly added a solution of 4-iodo-2-methoxy-6-trimethylsilanyl-3-pyridinecarboxaldehyde 1 (31.8 g, 94.9 mmol) in EtOH (50 mL). See Josien, H.; Ko, S.-B.; Bom, D.; Curran, D. P. Chem. Eur. J., 67 (1998). After stirring for 1 h, the reaction mixture was carefully quenched with brine and then extracted 3 times with Et2O. The combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue purified by flash chromatography (gradient hexane to hexane-EtOAc 91:9) to afford 2a (25.1 g, 78% yield) as a clear oil. 1H NMR (300 MHz, CDCl3) δ0.28 (s, 9H), 2.5 (bs, 1H), 4.01 (s, 3H), 4.8 (s, 2H), 7.5 (s, 1H); 13C NMR (75 MHz, CDCl3) δ−1.99, 53.78, 65.32, 11.65, 125.34, 133.19, 160.9, 165.81; IR (film, NaCl, cm−1) 3485, 2960, 1580, 1450, 1039, 839; LRMS (70 eV, EI) m/z (rel int %) 337 (M+), 322 (100), 306, 194, 180, 73. HRMS m/z calcd for C10H16NO2SiI (M+) 336.9996, found 337.000.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
78%

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